molecular formula C10H13NO2S B13252343 2-Cyclobutylbenzene-1-sulfonamide

2-Cyclobutylbenzene-1-sulfonamide

Cat. No.: B13252343
M. Wt: 211.28 g/mol
InChI Key: CKCALTNEQXZFFA-UHFFFAOYSA-N
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Description

2-Cyclobutylbenzene-1-sulfonamide is an organosulfur compound that features a sulfonamide functional group attached to a benzene ring, which is further substituted with a cyclobutyl group. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry, making them a significant class of compounds in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfonamides, including 2-Cyclobutylbenzene-1-sulfonamide, typically involves the reaction between a sulfonyl chloride and an amine. For this compound, the reaction would involve cyclobutylbenzene sulfonyl chloride and an appropriate amine under basic conditions .

Industrial Production Methods: In industrial settings, the synthesis of sulfonamides can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of oxidative coupling of thiols and amines has also emerged as an efficient method for synthesizing sulfonamides in a single step .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclobutylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Uniqueness: 2-Cyclobutylbenzene-1-sulfonamide is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity compared to other sulfonamides .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-cyclobutylbenzenesulfonamide

InChI

InChI=1S/C10H13NO2S/c11-14(12,13)10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,11,12,13)

InChI Key

CKCALTNEQXZFFA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC=CC=C2S(=O)(=O)N

Origin of Product

United States

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